5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium-phosphine in the presence of potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific combination of a fluorine atom, a methyl group, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H10FN3 |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
FGSPLEGGTUCIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.